3-Amino-2-[(furan-3-yl)methyl]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-(furan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-4-8(5-10)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRLIKIYQVFLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 3 Amino 2 Furan 3 Yl Methyl Propan 1 Ol
Retrosynthetic Analysis of the 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol Scaffold
Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For this compound, several disconnections can be proposed to devise potential synthetic pathways.
A primary disconnection strategy focuses on the carbon-carbon bond at the C2 position, which connects the propanol (B110389) backbone to the furan-3-ylmethyl substituent. This leads to a chiral 3-aminopropan-1-ol derivative synthon and an electrophilic furan-3-ylmethyl synthon, which could be realized as reagents like 3-(bromomethyl)furan (B1312424) or furan-3-carbaldehyde.
A second approach involves disconnecting the carbon-nitrogen bond. This strategy suggests the formation of the amine functionality late in the synthesis, possibly from a precursor such as an azido (B1232118) alcohol, which could be derived from the ring-opening of an epoxide.
A third powerful strategy is a disconnection that mimics a Mannich-type or aldol-type reaction. This breaks the C2–C3 bond, suggesting precursors such as a furan-containing aldehyde and a suitable amine or enolate equivalent. This approach is particularly attractive as it can simultaneously form a C-C bond and set the stereochemistry at the C2 position.
Figure 1: Potential retrosynthetic disconnections for this compound, highlighting key bond cleavages and corresponding synthons.Approaches to Asymmetric Synthesis of β-Amino Alcohols
The asymmetric synthesis of β-amino alcohols is a well-developed field, with numerous strategies available to control the stereochemistry of the vicinal amino and hydroxyl groups. frontiersin.orgacs.org These methods can be broadly categorized based on whether the stereocenters are installed on a pre-existing skeleton or created during the construction of the carbon framework.
Strategies that form carbon-carbon bonds while simultaneously establishing the required stereocenters are highly efficient. organic-chemistry.org These include:
Reductive Coupling of Aldehydes and Imines : A notable modern example is the chromium-catalyzed asymmetric cross aza-pinacol coupling reaction. This method couples aldehydes with N-sulfonyl imines in a radical-polar crossover mechanism, producing β-amino alcohols with high diastereo- and enantioselectivity. westlake.edu.cnorganic-chemistry.org
Addition of Organometallic Reagents : The condensation of α-amino-organolithium species, generated via sulfur-lithium or tin-lithium exchange, with aldehydes can form β-amino alcohols. rsc.orgrsc.org
Asymmetric Aldol (B89426) and Mannich Reactions : The reaction of enolates with imines (Mannich reaction) or α-amino aldehydes with nucleophiles can construct the β-amino alcohol core with high stereocontrol, often guided by chiral auxiliaries or catalysts.
The development of chiral catalysts has been pivotal for the synthesis of enantiopure amino alcohols. polyu.edu.hk These catalysts can be metallic or purely organic, each offering distinct advantages.
Metal-Based Catalysts : A variety of transition metals have been employed. Chiral chromium complexes, for example, are effective in catalyzing the cross-coupling of aldehydes and imines. westlake.edu.cnorganic-chemistry.org Zinc tartrates have been used to catalyze the asymmetric ring-opening of epoxides. oup.com Dual catalyst systems, such as those combining palladium and copper, have been developed for the stereoselective alkylation of amino acid precursors. acs.org
Organocatalysts : Small organic molecules can also act as highly effective asymmetric catalysts. Simple primary β-amino alcohols, derived from natural amino acids, have been shown to catalyze reactions like the Michael addition of β-keto esters to nitroalkenes, a key step in some synthetic routes. rsc.org
Interactive Table: Comparison of Chiral Catalyst Systems for β-Amino Alcohol Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| Chiral Cr-Complex | Reductive Coupling (Aza-Pinacol) | High diastereo- and enantioselectivity; broad substrate scope including heteroaromatics. | westlake.edu.cnorganic-chemistry.org |
| Zinc (2R,3R)-tartrate | Asymmetric Epoxide Ring-Opening | Uses symmetrical epoxides and anilines; provides trans-β-amino alcohols. | oup.com |
| Primary β-Amino Alcohols | Michael Addition | Metal-free; derived from common amino acids; eco-friendly. | rsc.org |
| Pd/Cu Dual Catalysis | Allylic Alkylation | Site-specific alkylation of amino acid Schiff bases; forms α,α-dialkyl α-amino acids. | acs.org |
| Chiral Amino Alcohol Ligands | Diethylzinc (B1219324) Addition to Aldehydes | The amino alcohol product itself acts as a chiral ligand for subsequent transformations. | polyu.edu.hkresearchgate.net |
Integration of the Furan (B31954) Moiety into Amino Alcohol Architectures
A key challenge in synthesizing this compound is the effective and regioselective incorporation of the furan-3-yl group. Strategies typically involve either building upon a pre-formed furan ring or constructing the heterocycle during the synthesis.
The most direct methods for building furan-substituted carbon chains rely on the use of functionalized furan building blocks. Commercially available precursors like furan-3-carbaldehyde or 3-(bromomethyl)furan are ideal starting points. These can participate in a variety of C-C bond-forming reactions:
Alkylation : A furan moiety can be introduced by reacting lithiated furan with an alkyl halide. researchgate.net
Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Heck reaction, can be used to couple furan derivatives with alkene partners, which can then be further functionalized. pnas.org
Condensation Reactions : Furan-3-carbaldehyde can undergo aldol or Wittig-type reactions to build the required carbon chain, which can then be elaborated to the final amino alcohol product.
Alternatively, the furan ring itself can be constructed de novo. Classical methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, can be used. Modern approaches offer greater flexibility and control, such as the gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols or the platinum-catalyzed reaction of propargylic oxiranes. organic-chemistry.org Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls also provides a regioselective route to multisubstituted furans. nih.gov These methods allow for the construction of highly functionalized furans tailored to the specific synthetic strategy. rsc.orgresearchgate.net
Coupling Reactions Involving Furan Derivatives
The formation of the carbon-carbon bond between the furan ring and the propanol backbone is a critical step in the synthesis of this compound. Modern cross-coupling reactions offer powerful and versatile tools for achieving this transformation with high precision. Furan's unique electronic properties and reactivity make it a suitable participant in various catalytic cycles. numberanalytics.com
Several palladium-catalyzed cross-coupling reactions are particularly relevant for forging aryl-alkyl bonds. The Suzuki-Miyaura coupling, for instance, could be employed by reacting a furan-3-ylboronic acid or its ester with an electrophile containing the 2-(aminomethyl)-3-hydroxypropyl skeleton. numberanalytics.com This reaction is well-regarded for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.com Similarly, other palladium- and copper-catalyzed coupling reactions have been successfully used to synthesize multisubstituted furan derivatives. organic-chemistry.org For example, a cross-coupling of a suitable furan precursor with a terminal alkyne, followed by further functional group manipulation, could provide a pathway to the target structure. organic-chemistry.org
Gold-catalyzed reactions also present a viable, albeit less conventional, strategy. Cascade reactions, such as the one-pot synthesis of substituted furans from propargyl alcohols and alkynes, demonstrate the potential for rapid assembly of complex furan-containing molecules. acs.org Another innovative approach is the use of multicomponent reactions (MCRs). A furan-thiol-amine (FuTine) MCR has been reported for generating N-pyrrole molecules, showcasing the furan ring's ability to act as a linchpin in complex transformations. researchgate.net While not a direct synthesis, this highlights the potential for developing novel MCRs where a furan derivative is coupled with components that would form the amino alcohol side chain.
Strategic incorporation of the furan ring can be achieved either by using furan as a foundational building block or by incorporating it into a larger molecular framework through reactions like Diels-Alder or ring-closing metathesis. numberanalytics.com However, challenges such as potential furan ring-opening under certain acidic conditions must be carefully managed during synthetic planning. numberanalytics.com
A summary of common coupling methods for furan derivatives is presented below.
| Coupling Reaction | Typical Catalysts | Key Reactants | General Yields |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Furan boronic acid, Aryl/Alkyl halide | 70-95% numberanalytics.com |
| Copper-Mediated Annulation | Copper catalyst | Alkyl ketone, β-nitrostyrene | Good organic-chemistry.org |
| Gold-Catalyzed Cascade | Gold and Copper catalysts | Propargyl alcohol, Alkyne | Good to Excellent acs.org |
| Iodocyclization | Palladium/Copper catalyst | (Z)-β-bromoenol acetate, Terminal alkyne | Good organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Amino Alcohol Compounds
The synthesis of amino alcohols is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. nih.gov Chiral amino alcohols are crucial building blocks for many pharmaceuticals, making the development of environmentally benign synthetic methods a high priority. acs.orgnih.gov
One of the cornerstones of green chemistry is the use of non-toxic, renewable solvents, with water being the ideal choice. A visible-light photoredox-catalyzed decarboxylative radical coupling reaction has been developed for synthesizing 1,2-amino alcohols in water at room temperature. rsc.org This method is notable for its mild conditions and broad substrate scope. rsc.org Another key principle is atom economy, which is maximized in a ruthenium-catalyzed process that converts amino alcohols to amino acid salts using only basic water as the solvent and oxidant, liberating hydrogen gas as the sole byproduct. nih.gov
The table below summarizes key green chemistry approaches applicable to amino alcohol synthesis.
| Green Chemistry Approach | Specific Method | Key Features |
| Use of Green Solvents | Visible-light photoredox catalysis | Reaction proceeds in water at room temperature. rsc.org |
| Atom Economy | Ruthenium-pincer catalyzed oxidation | Water serves as both solvent and oxygen source, producing only H₂ as a byproduct. nih.gov |
| Catalytic Efficiency | Asymmetric Transfer Hydrogenation | Low catalyst loading, avoids protection/deprotection steps, high yields and enantioselectivities. acs.org |
| Biocatalysis | Engineered Amine Dehydrogenases | High stereoselectivity (>99% ee), mild reaction conditions, uses ammonia (B1221849) as the amino donor. nih.gov |
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of a synthetic route for this compound depends on a comparative analysis of various factors, primarily yield, selectivity (chemo-, regio-, and enantio-), cost, and scalability. While a direct comparison for this specific molecule is not available, an analysis can be constructed based on methodologies for structurally similar compounds. researchgate.net
Biocatalytic routes , such as those employing carbonyl reductases or engineered amine dehydrogenases, often provide the highest enantioselectivity, frequently exceeding 99% enantiomeric excess (ee). nih.govresearchgate.net Conversions can also be very high, reaching over 90%. nih.gov These methods operate under mild, environmentally friendly conditions. However, the development of a specific enzyme for a novel substrate can be time-consuming, and the substrate scope may be limited.
Asymmetric catalytic hydrogenation and transfer hydrogenation are highly efficient methods for producing chiral amino alcohols. acs.org They typically offer excellent enantioselectivities and high chemical yields. Ruthenium-based catalysts, for example, can achieve complete conversion with catalyst loadings as low as 0.13 mol%. acs.org These methods are often robust and scalable, making them attractive for industrial applications.
Photoredox and electrochemical catalysis represent emerging strategies that align with green chemistry principles. rsc.orgorganic-chemistry.org These methods can proceed under very mild conditions and enable unique bond formations. For instance, a Cr/photoredox dual catalytic system allows for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org The efficiency and selectivity of these reactions can be highly dependent on the specific substrates and photocatalyst used.
The following table provides a comparative overview of these synthetic approaches.
| Synthetic Strategy | Typical Yields | Enantioselectivity | Key Advantages | Potential Challenges |
| Biocatalysis | High (>90%) nih.gov | Excellent (>99% ee) nih.govresearchgate.net | Mild conditions, high selectivity, green. | Substrate specific, enzyme development can be slow. |
| Asymmetric Hydrogenation | High to Quantitative acs.org | Excellent acs.org | High efficiency, scalable, avoids protecting groups. acs.org | Requires specialized catalysts and equipment (for hydrogenation). |
| Cross-Coupling Reactions | Good to High (70-95%) numberanalytics.com | N/A (depends on chiral precursors) | High versatility in C-C bond formation. | Multi-step synthesis of precursors, potential regioselectivity issues. |
| Photoredox/Electro-catalysis | Variable | Good to Excellent organic-chemistry.org | Very mild conditions, novel reactivity. rsc.orgorganic-chemistry.org | Can be substrate-dependent, scalability may vary. |
Chemical Reactivity and Derivatization Pathways of 3 Amino 2 Furan 3 Yl Methyl Propan 1 Ol
Nucleophilic and Electrophilic Transformations of the Amino Group
The primary amino group (-NH₂) is a potent nucleophile and a key site for derivatization. Its lone pair of electrons readily attacks electrophilic centers, leading to the formation of a variety of functional groups.
Key transformations include:
Acylation: The amine reacts readily with acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form stable secondary amides. tuttee.colibretexts.orgdocbrown.infochemistrystudent.com This reaction is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is analogous to acylation and provides a robust linkage.
Reductive Amination: The primary amine can be further alkylated through reductive amination. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This involves the reaction with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish a secondary or tertiary amine. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Ethanoyl chloride, Base (e.g., Pyridine) | N-(2-((furan-3-yl)methyl)-3-hydroxypropyl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride, Base | N-(2-((furan-3-yl)methyl)-3-hydroxypropyl)benzenesulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-3-amino-2-((furan-3-yl)methyl)propan-1-ol |
Reactions Involving the Primary Alcohol Functionality
The primary alcohol (-CH₂OH) offers another versatile site for chemical modification, primarily through oxidation and esterification reactions.
Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent such as dichloromethane (B109758) (DCM) will yield the corresponding aldehyde. organicchemistrytutor.comnumberanalytics.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Stronger, aqueous oxidizing agents like the Jones reagent (CrO₃ in H₂SO₄/acetone) will lead to over-oxidation, directly forming the carboxylic acid. researchgate.netalfa-chemistry.comadichemistry.comorganic-chemistry.orgorganicchemistrytutor.com
Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. jove.comchemistrysteps.compsiberg.combyjus.comtaylorandfrancis.com To drive the equilibrium towards the product, water is typically removed, or an excess of the alcohol reactant is used. jove.combyjus.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides can be used for a more rapid and irreversible ester formation. chemistrystudent.com
Table 2: Key Reactions of the Primary Alcohol
| Reaction Type | Reagents | Product |
|---|---|---|
| Mild Oxidation | Pyridinium chlorochromate (PCC), DCM | 3-Amino-2-((furan-3-yl)methyl)propanal |
| Strong Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 3-Amino-2-((furan-3-yl)methyl)propanoic acid |
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | 3-Amino-2-((furan-3-yl)methyl)propyl acetate |
Furan (B31954) Ring Reactivity and Substituent Effects
The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution. The reactivity of five-membered heterocycles generally follows the order of pyrrole (B145914) > furan > thiophene (B33073). jk-sci.com The alkyl substituent at the 3-position directs incoming electrophiles primarily to the C2 and C5 positions, which are the most activated sites on the furan ring.
Common electrophilic substitution reactions for furans include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring, typically at the C2 or C5 position. It uses a Vilsmeier reagent, generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comacs.orgresearchgate.netorganic-chemistry.orgwikipedia.org
Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine, and the electron-rich furan ring to install an aminomethyl group. libretexts.orgwikipedia.orgyoutube.com The reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a similar iminium ion, which is then attacked by the furan. wikipedia.org
Table 3: Electrophilic Substitution on the Furan Ring
| Reaction Type | Reagents | Potential Product (Substitution at C5) |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 3-Amino-2-((5-formylfuran-3-yl)methyl)propan-1-ol |
| Mannich Reaction | CH₂O, Dimethylamine, H⁺ | 3-Amino-2-((5-((dimethylamino)methyl)furan-3-yl)methyl)propan-1-ol |
Multi-Component Reactions and Cascade Processes for Complex Scaffold Formation
The presence of both amine and alcohol functionalities makes 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol a suitable substrate for multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.
Passerini Reaction: While the classic Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, wikipedia.orgslideshare.netchemistnotes.comnumberanalytics.comorganic-chemistry.org the aldehyde functionality could first be generated by oxidation of the primary alcohol in the starting material. This would then enable its participation in such a three-component coupling.
Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. Similar to the Passerini reaction, the starting material could be a precursor to the required components (amine and, after oxidation, aldehyde), enabling the synthesis of complex peptide-like scaffolds.
These MCRs are highly valuable in combinatorial chemistry for generating libraries of structurally diverse compounds from a common core.
Synthesis of Advanced Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com By systematically modifying the structure of this compound, researchers can probe its interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability. oncodesign-services.comnih.gov
The synthetic pathways described in the previous sections provide the tools for a comprehensive SAR campaign. nih.gov A typical strategy involves creating a focused library of compounds where each of the three key regions of the molecule is altered systematically. researchgate.net
Amine (R¹) Modification: Acylation and sulfonylation can introduce a wide variety of substituents to probe the effects of size, electronics, and hydrogen bonding capacity. Reductive amination allows for the introduction of different alkyl groups.
Alcohol (R²) Modification: Esterification introduces various acyl groups, altering lipophilicity and potential hydrolysis rates. Oxidation to the aldehyde or carboxylic acid introduces new functionalities for further derivatization or to explore different interactions with a target.
Furan (R³) Modification: Electrophilic substitution can be used to introduce substituents at the C5 position. Furthermore, bioisosteric replacement, where the furan ring is swapped for another group with similar physical or electronic properties (e.g., thiophene, thiazole, or a phenyl ring), is a powerful strategy for exploring new chemical space and improving pharmacokinetic properties. drughunter.comnumberanalytics.comresearchgate.netspirochem.com
Table 4: Strategy for SAR Derivatization
| Modification Site | Synthetic Method | Example Variation |
|---|---|---|
| Amine (R¹) | Acylation | Varying acyl groups (acetyl, benzoyl, etc.) |
| Alcohol (R²) | Esterification | Varying ester groups (acetate, benzoate, etc.) |
| Furan (R³) | Bioisosteric Replacement | Replace furan with thiophene or phenyl ring |
Stereochemical Considerations and Enantiomeric Purity Assessment
Chiroptical Properties and Stereoisomer Analysis
The presence of a chiral center in 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol means it can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers are identical in most of their physical properties, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.
Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can provide detailed information about their three-dimensional structure, including the absolute configuration and conformational features. The CD spectrum of a furan-containing chiral compound is influenced by the electronic transitions within the furan (B31954) ring and their interaction with the chiral center. rsc.orgnih.govrsc.org For this compound, the CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the furan chromophore, with the sign and magnitude of these effects being directly related to the stereochemistry at the C2 position. The analysis of CD spectra, often in conjunction with quantum chemical calculations, is a powerful tool for the unambiguous assignment of the absolute configuration of each enantiomer. nih.gov
The analysis of stereoisomers involves not only determining the optical activity but also understanding the conformational landscape of the molecule. The furan ring and the flexible propanol (B110389) side chain can adopt various conformations, and the most stable conformation may differ between the two enantiomers, influencing their chiroptical properties.
Techniques for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of ee is critical in the synthesis and application of chiral compounds. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and reliable methods for separating enantiomers and determining their ratio. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. For an amino alcohol like this compound, various types of CSPs could be effective, including those based on polysaccharides, proteins, or synthetic chiral polymers. The development of a successful HPLC method would involve optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. nih.gov
Another approach in HPLC involves pre-column derivatization with a chiral derivatizing agent to convert the enantiomers into a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Illustrative Data Table: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, accurate quantification. | Requires specialized and often expensive columns. | High, with appropriate column and method development. |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase in the gas phase. | High resolution, sensitive. | Requires volatile and thermally stable analytes or derivatives. | Possible after derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers. | Provides structural information, no separation needed. | Lower sensitivity and accuracy for low ee values compared to chromatography. | Feasible, but may require specialized chiral reagents. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | Sensitive to stereochemistry. | Primarily for qualitative analysis and absolute configuration; quantitative for ee is less common. | Useful for confirming the presence of a single enantiomer or a racemic mixture. |
Advanced Methods: Other techniques such as supercritical fluid chromatography (SFC) with a chiral stationary phase can also be employed, often offering faster separations and reduced solvent consumption compared to HPLC. Furthermore, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral amino alcohols.
Impact of Stereochemistry on Molecular Interactions
The three-dimensional shape of a molecule is a critical determinant of its ability to interact with other molecules, particularly in biological systems where receptors, enzymes, and other biomolecules are themselves chiral. The two enantiomers of this compound, having different spatial arrangements of their functional groups (amino, hydroxyl, and furan-3-ylmethyl), will interact differently with a chiral environment.
Receptor Binding: If this compound were to act as a ligand for a biological receptor, it is highly probable that one enantiomer would exhibit a significantly higher binding affinity than the other. This is because the binding pocket of a receptor is chiral, and only one enantiomer will be able to achieve the optimal three-point interaction (or multi-point interaction) required for strong binding. For instance, the amino group, the hydroxyl group, and the furan ring could all be involved in specific hydrogen bonding or hydrophobic interactions within the receptor pocket. A mismatch in the stereochemistry of one of these groups could lead to steric hindrance or a loss of a key interaction, drastically reducing the binding affinity. nih.gov
Enzyme Interactions: Similarly, if the compound is a substrate or inhibitor of an enzyme, the stereochemistry will dictate the efficiency of the enzymatic process. The active site of an enzyme is a precisely shaped chiral environment, and the enzyme will typically show a high degree of stereoselectivity, metabolizing or being inhibited by one enantiomer much more effectively than the other.
The differential interaction of enantiomers is a cornerstone of modern pharmacology and drug development. It is often the case that one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and characterization of enantiomerically pure this compound would be a crucial step in the investigation of its potential biological activities. The stereoselective synthesis of amino alcohols is an active area of research, with various methods being developed to control the stereochemical outcome of reactions. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Furan 3 Yl Methyl Propan 1 Ol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol, with a molecular formula of C₈H₁₃NO₂, the theoretical monoisotopic mass is 155.09463 Da.
While experimental HRMS data for this specific compound are not widely available in published literature, predicted collision cross section (CCS) values provide theoretical data for different adducts that could be observed in an HRMS experiment. These predictions, calculated using methods like CCSbase, offer valuable insight into the ion's shape in the gas phase and can aid in its identification. uni.lu The predicted CCS values for various adducts of this compound are presented below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 156.10192 | 134.0 |
| [M+Na]⁺ | 178.08386 | 140.1 |
| [M-H]⁻ | 154.08736 | 136.2 |
| [M+NH₄]⁺ | 173.12846 | 154.0 |
| [M+K]⁺ | 194.05780 | 139.6 |
| [M+H-H₂O]⁺ | 138.09190 | 128.4 |
| [M+HCOO]⁻ | 200.09284 | 156.9 |
| [M+CH₃COO]⁻ | 214.10849 | 174.7 |
| [M]⁺ | 155.09409 | 133.3 |
| [M]⁻ | 155.09519 | 133.3 |
This table presents predicted data from computational models and awaits experimental verification.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be critical for the structural confirmation of this compound.
A thorough search of scientific literature did not yield specific experimental ¹H or ¹³C NMR data for this compound. For a definitive structural assignment, the acquisition of such spectra would be a primary research objective.
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key vibrational bands would be expected for the O-H and N-H stretching of the alcohol and amine groups, C-H stretching and bending of the alkyl and furan (B31954) moieties, and C-O stretching of the alcohol and furan ring.
Despite the utility of these techniques, specific experimental IR and Raman spectra for this compound are not available in the reviewed literature. Studies on similar amino alcohol compounds have utilized these methods to investigate hydrogen bonding and molecular interactions. nih.govrsc.org
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformational arrangements. The successful crystallization of this compound or a suitable derivative would be necessary to perform this analysis.
Currently, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.
Advanced Spectroscopic Techniques for Mechanistic Elucidation during Chemical Transformations
The study of reaction mechanisms involving this compound could be significantly enhanced through the use of advanced spectroscopic techniques. For instance, in situ monitoring of a reaction by NMR or IR spectroscopy could provide real-time information on the formation of intermediates and products. Isotope labeling studies, in conjunction with mass spectrometry or NMR, could also be employed to trace the pathways of atoms during a transformation.
At present, there is a lack of published research detailing the use of these advanced spectroscopic methods for the mechanistic elucidation of chemical transformations involving this compound.
Theoretical and Computational Chemistry Studies on 3 Amino 2 Furan 3 Yl Methyl Propan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are employed to determine the electronic structure and energetic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a deep understanding of molecular orbitals, charge distribution, and thermodynamic stability. These calculations could elucidate the reactivity of 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol by identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is a critical indicator of chemical reactivity and kinetic stability. Furthermore, energetic properties such as the heat of formation and bond dissociation energies could be calculated to assess the molecule's stability.
Despite the utility of these methods, there is no specific published research detailing the quantum chemical calculations of the electronic structure and energetics for this compound.
Table 6.1: Calculated Electronic and Energetic Properties for this compound
| Property | Value | Method |
|---|---|---|
| HOMO Energy | Data Not Available | |
| LUMO Energy | Data Not Available | |
| HOMO-LUMO Gap | Data Not Available | |
| Heat of Formation | Data Not Available |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters, such as bond rotation angles. By locating the minima on the PES, the most stable conformers can be identified, which is crucial for understanding how the molecule might interact with biological targets.
Currently, there are no specific studies available in the scientific literature that have performed a detailed conformational analysis or potential energy surface mapping for this compound.
Table 6.2: Stable Conformers and Energy Barriers for this compound
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Global Minimum | Data Not Available | Data Not Available |
| Local Minimum 1 | Data Not Available | Data Not Available |
Molecular Dynamics Simulations for Dynamic Behavior Prediction
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could predict its dynamic behavior in various environments, such as in a solvent or interacting with a biological macromolecule. These simulations can provide insights into the molecule's flexibility, conformational changes, and interactions with surrounding molecules, which are critical for understanding its pharmacokinetic and pharmacodynamic properties.
A review of existing literature reveals no published molecular dynamics simulation studies specifically focused on this compound.
Prediction of Molecular Descriptors (e.g., TPSA, LogP, H-bonding parameters) for Structural Optimization
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in medicinal chemistry and drug design for the in silico prediction of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Key descriptors include the Topological Polar Surface Area (TPSA), which is related to drug transport properties, the logarithm of the partition coefficient (LogP), which measures lipophilicity, and hydrogen bonding parameters (number of hydrogen bond donors and acceptors), which are important for molecular recognition. While these can be predicted using various software, published studies validating these predictions for this compound are not available. However, some databases provide predicted values. For instance, PubChem provides a predicted XlogP value of -0.1 for this compound.
Table 6.3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | Data Not Available |
| LogP (Octanol-Water Partition Coefficient) | -0.1 (XlogP) uni.lu |
| Number of Hydrogen Bond Donors | Data Not Available |
| Number of Hydrogen Bond Acceptors | Data Not Available |
Virtual Screening and Ligand-Based Design Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest. These methodologies could be applied to this compound to explore its potential as a lead compound for various therapeutic targets. The furan (B31954) scaffold is known to be present in many biologically active compounds, making its derivatives interesting candidates for such studies.
There is no available research that specifically details the use of this compound in virtual screening or ligand-based design studies.
Biological Activity and Mechanistic Investigations of 3 Amino 2 Furan 3 Yl Methyl Propan 1 Ol Analogues
In Vitro Studies of Molecular Interactions with Biological Targets
Understanding the direct interactions between small molecules and their biological targets is fundamental to drug discovery. For furan-amino alcohol analogues, in vitro studies provide critical insights into their binding affinities, enzymatic modulation, and the nature of their molecular interactions.
Receptor Binding Assays and Ligand Affinity Evaluation
Receptor binding assays are essential for quantifying the affinity of a ligand for its target. These assays often measure the concentration of a ligand required to inhibit the binding of a known radiolabeled ligand by 50% (IC50). For furan-containing compounds, these studies have been applied to various targets, including G protein-coupled receptors (GPCRs). nih.gov A furan-based chemical cross-linking method has been developed to study the transient interactions between furan-modified peptide ligands and their native GPCRs on the surface of living cells. nih.gov
While specific receptor binding data for 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol is not extensively published, studies on related scaffolds provide a framework for evaluation. For instance, analogues of atrial natriuretic factor (ANF) were evaluated for their ability to compete with a radiolabeled ligand for binding to receptors on aortic smooth muscle cell membranes, yielding IC50 values in the picomolar to nanomolar range. nih.gov Similarly, a fluorescent ligand binding assay for cannabinoid receptors demonstrated nanomolar affinity for its targets. mdpi.com These methodologies are directly applicable to characterizing the receptor binding profiles of novel furan-amino alcohol analogues.
Enzyme Inhibition and Activation Profiles
Furan-containing scaffolds have been identified as potent modulators of various enzymes. Analogues are frequently evaluated for their ability to inhibit or activate specific enzymes, which can be the basis of their therapeutic effect.
Several furan (B31954) derivatives have demonstrated significant enzyme inhibition. For example, certain derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, at low micromolar concentrations. ijabbr.com In the context of antifungal activity, L-amino alcohol derivatives have been found to inhibit Candida albicans CYP51, a key enzyme in fungal sterol biosynthesis. In the field of oncology, furanone rings have been identified as essential for binding to and inhibiting COX-2, an enzyme involved in inflammation. orientjchem.org Furthermore, furan chalcones have been identified as potent urease inhibitors, with the most active compounds exhibiting IC50 values in the low micromolar range. researchgate.net Conversely, some enzymes are activated by furan derivatives; for instance, nitrofurantoin's antimicrobial activity relies on its reductive activation by bacterial enzymes to produce reactive intermediates that damage bacterial DNA and ribosomes. orientjchem.org
| Compound Class | Target Enzyme | Activity | Potency (IC50/EC50) |
| Furan Chalcones | Urease | Inhibition | 16.13 µM |
| Furan-1,3,4-Oxadiazole Analogues | Human Tyrosinase (hTYR) | Inhibition | - |
| Furanone Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | - |
| L-amino Alcohol Derivatives | Candida albicans CYP51 | Inhibition | - |
| Furan Derivatives | Topoisomerase I | Inhibition | Low micromolar |
Studies on Protein-Ligand Interactions
Investigating the specific molecular interactions between a ligand and its protein target provides a detailed understanding of the binding mechanism. Techniques such as spectroscopy and molecular docking are used to identify the key amino acid residues and forces involved.
A study on the interaction between benzofuran derivatives and bovine serum albumin (BSA) revealed detailed binding characteristics. Molecular docking predicted that a benzomonofuran derivative binds within the protein's interior, forming hydrophobic interactions with residues Leu-189 and Ile-455, and hydrogen bonds with Glu-424, Ser-428, and Lys-431. Fluorescence spectroscopy confirmed a high binding affinity, with a dissociation constant (kD) of 28.4 nM. This combination of computational and experimental methods provides a powerful approach to characterizing protein-ligand interactions. Spectroscopic and molecular docking studies of furan derivatives with myofibrillar proteins also identified hydrogen bonds, van der Waals forces, and hydrophobic interactions as the primary forces driving the binding. researchgate.net
Cellular Mechanistic Studies (e.g., pathway modulation, non-clinical)
Cellular studies are vital for understanding how a compound's molecular interactions translate into a biological effect within a cellular context. For furan-amino alcohol analogues, this involves investigating their impact on cell viability, proliferation, and key signaling pathways.
Furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. ijabbr.com For example, newly synthesized furan-based compounds exhibited potent anticancer activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (2.96 µM and 4.06 µM for the most active compounds). nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger cell death through apoptosis. nih.gov The apoptotic mechanism was further shown to involve the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and Bax proteins and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Beyond cancer, furan derivatives have been shown to modulate other critical cellular signaling pathways. Natural furan derivatives can exert regulatory effects by modifying pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-ɣ) pathways. researchgate.net In the context of melanogenesis, novel furocoumarin derivatives were found to stimulate melanin synthesis by activating the Akt/GSK3β/β-catenin signaling pathway, leading to the upregulation of transcription factors that control melanin production. nih.gov
Structure-Activity Relationship (SAR) Derivation for Furan-Amino Alcohol Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. ijabbr.com For furan-amino alcohol scaffolds, SAR helps guide the design of more potent and selective analogues. orientjchem.org
The biological activity of furan derivatives is highly sensitive to the pattern of substitution on the furan ring. researchgate.net Key substitution points are often the 2- and 5-positions. orientjchem.org The nature of the substituent plays a critical role; for instance, electron-withdrawing groups like a nitro group can enhance antibacterial and anticancer activity. orientjchem.org
Specific SAR studies on related scaffolds provide valuable data:
Antifungal L-amino alcohols : Studies revealed that only compounds with the S-configuration displayed antifungal activity. Furthermore, the substitution of a fluorine atom at the 3-position of the amino alcohol backbone led to compounds with excellent, broad-spectrum antifungal activity.
Urease Inhibitors : For furan chalcones, the presence and position of substituents on an associated phenyl ring dramatically altered urease inhibition. Compounds with 2,5-dichloro substitution were the most active, while moving the chloro groups or replacing them with nitro groups decreased activity. researchgate.net
Antimicrobial Thiazoles : In a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, the nature of the substituent on the thiazole ring was critical for the spectrum of activity, with a 2-thienyl group conferring broader activity than a 2-furanyl group, potentially due to higher aromaticity. orientjchem.org
| Scaffold | Key Structural Feature | Impact on Activity |
| Antifungal L-amino Alcohols | S-configuration at chiral center | Essential for activity |
| Antifungal L-amino Alcohols | 3-Fluoro substitution | Increased potency and broader spectrum |
| Furan Chalcones | 2,5-dichloro substitution on phenyl ring | Potent urease inhibition (IC50 = 16.13 µM) |
| Furan Chalcones | Nitro group substitution on phenyl ring | Reduced urease inhibition compared to chloro groups |
| Furan-Thiazole Hybrids | 2-thienyl vs. 2-furanyl substituent | 2-thienyl group provided a broader antimicrobial spectrum |
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing how a ligand binds to its biological target. ijper.org These in silico techniques provide atomic-level insights that complement experimental data and guide rational drug design.
Molecular docking is used to predict the preferred orientation of a ligand within the active site of a protein. For furan-azetidinone hybrids designed as potential inhibitors of E. coli enzymes, docking studies identified key interactions. The most promising compounds formed pi-pi stacking interactions with phenylalanine and tyrosine residues (PHE 94, TYR 146) in the active site of enoyl reductase, with high docking scores (e.g., Glide Score -9.195) indicating strong binding affinity. ijper.org Similarly, docking of furan-1,3,4-oxadiazole derivatives into human tyrosinase showed strong binding affinities, with the best compounds having calculated binding energies of -11.50 kcal/mol and -13.30 kcal/mol. nih.gov
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. An MD simulation of a lead furan-1,3,4-oxadiazole inhibitor bound to human tyrosinase demonstrated that the compound remained stable in the active site throughout a 100-nanosecond simulation, confirming the viability of the predicted binding mode. nih.gov These simulations provide a dynamic view of the interaction, revealing the flexibility of both the ligand and the protein and strengthening the confidence in the predicted binding hypothesis. researchgate.net
Exploration of Broad Biological Categories Associated with Furan Derivatives (e.g., antimicrobial, anti-inflammatory, without clinical data)
The furan nucleus is a fundamental structural motif found in a multitude of biologically active compounds. ijabbr.comnih.gov Its presence often imparts significant pharmacological properties, making furan derivatives a subject of extensive research in medicinal chemistry. ijabbr.comutripoli.edu.ly This section explores the broad biological activities associated with furan derivatives, focusing on their antimicrobial and anti-inflammatory potential, based on preclinical research.
Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. ijabbr.comnih.gov The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the furan ring. researchgate.net
Antimicrobial Activity:
The furan scaffold is a key component in various compounds exhibiting antimicrobial properties. utripoli.edu.lyresearchgate.net Research has shown that different classes of furan derivatives are effective against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijabbr.comutripoli.edu.ly
For instance, certain 2,4-disubstituted furan derivatives have shown notable antibacterial activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.comutripoli.edu.ly Similarly, novel arylfuran derivatives have demonstrated considerable activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), indicating a broad spectrum of action. ijabbr.comutripoli.edu.ly The introduction of a thiourea moiety, as seen in 1-benzoyl-3-furan-2-ylmethyl-thiourea, has resulted in antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. ijabbr.comutripoli.edu.ly
Furthermore, studies on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have revealed moderate antimicrobial activity against clinically significant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua The nature of the alkyl substituents on these molecules was found to influence their antimicrobial efficacy. zsmu.edu.ua
Anti-inflammatory Activity:
In addition to their antimicrobial effects, furan derivatives have been investigated for their anti-inflammatory properties. nih.gov Various studies have indicated that specific furan-containing compounds can effectively modulate inflammatory pathways. nih.govmdpi.com
For example, a series of hydrazide-hydrazone derivatives incorporating a furan moiety exhibited noteworthy anti-inflammatory activity in a carrageenan-induced inflammatory rat model. ijabbr.com Similarly, certain 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones and their nitrogen analogues, 1-benzylpyrrolones, have demonstrated good anti-inflammatory and analgesic activities with the added benefit of reduced gastrointestinal toxicity in preclinical models. nih.gov The anti-inflammatory potential of some furan derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com
The diverse biological activities of furan derivatives highlight their importance as a versatile scaffold in the development of new therapeutic agents. The antimicrobial and anti-inflammatory properties observed in a wide range of furan-containing compounds underscore the potential for designing novel molecules with significant pharmacological value.
Table of Furan Derivatives and their Biological Activities
| Compound Class/Derivative | Biological Activity | Target Organism/Model |
| 2,4-disubstituted furan derivatives | Antibacterial | Escherichia coli, Proteus vulgaris |
| Arylfuran derivatives | Broad-spectrum antibacterial | Staphylococcus aureus, Escherichia coli |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Moderate antimicrobial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| Hydrazide-hydrazone derivatives with furan moiety | Anti-inflammatory | Carrageenan-induced inflammatory rat model |
| 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones | Anti-inflammatory, Analgesic | Preclinical models |
| 1-benzylpyrrolones (furanone nitrogen analogues) | Anti-inflammatory, Analgesic | Preclinical models |
Applications in Chemical Synthesis and Catalysis
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral 1,3-amino alcohols are a well-established class of ligands and auxiliaries in asymmetric synthesis, capable of inducing stereoselectivity in a variety of chemical reactions. The structural framework of 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol, containing a stereocenter adjacent to both an amino and a hydroxyl group, makes it a prime candidate for such applications. These functional groups can coordinate to a metal center, creating a defined chiral environment that directs the approach of reactants.
While direct catalytic applications of this specific compound are not extensively documented, the utility of analogous structures is well-known. For instance, chiral γ-amino alcohols are valuable building blocks and their synthesis is often achieved via asymmetric methods where similar structural motifs are employed as ligands. nih.govresearchgate.net Copper-catalyzed asymmetric propargylic substitution (APS) has emerged as a powerful method for creating sterically congested stereocenters, a reaction class where amino alcohol ligands are pivotal. nih.gov
Furthermore, acyclic 1,3-amino alcohols are recognized as crucial structural elements in numerous natural products and potent drugs, and their enantioselective synthesis is a key challenge. researchgate.net Ligands derived from amino alcohols, such as 8-N,N-bis(ferrocenylmethyl)amino-menthol, have been successfully used to catalyze the enantioselective addition of organozinc reagents to aldehydes with high enantioselectivity. researchgate.net This suggests that this compound could be similarly derivatized to form effective catalysts for carbon-carbon bond-forming reactions.
Table 8.1: Potential Asymmetric Reactions Catalyzed by Amino Alcohol-Derived Ligands This table illustrates the types of reactions where ligands structurally similar to this compound are typically employed.
| Reaction Type | Metal Catalyst | Substrate Example | Product Type | Potential Benefit |
|---|---|---|---|---|
| Aldehyde Alkylation | Zinc (Zn) | Benzaldehyde | Chiral Secondary Alcohol | High enantioselectivity (ee) |
| Ketone Reduction | Borane (BH₃) | Propiophenone | Chiral Secondary Alcohol | Stereoselective C-O bond formation |
| Propargylic Substitution | Copper (Cu) | Propargylic oxetanes | Chiral γ-Amino Alcohol | Access to complex chiral synthons nih.govresearchgate.net |
| Diels-Alder Reaction | Lewis Acids | Acrylate and Diene | Chiral Cycloadduct | Control of stereochemistry |
Utility as Building Blocks in the Construction of Complex Organic Molecules
The compound this compound serves as a versatile chiral building block, or synthon, for the assembly of more complex molecular architectures. The primary amine and primary alcohol functionalities provide two distinct reactive sites for sequential or orthogonal chemical modifications.
The amine can be readily acylated, alkylated, or used in reductive aminations, while the alcohol can be oxidized, etherified, or esterified. This dual functionality allows for the construction of a wide array of derivatives. For example, related 2-amino-3-arylpropan-1-ols have been synthesized and utilized as precursors for other complex heterocyclic systems. beilstein-journals.org The synthesis of the drug duloxetine, an antidepressant, involves an intermediate, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which is a structural analogue where the furan (B31954) ring is replaced by thiophene (B33073). researchgate.netnih.gov This highlights the role of such amino alcohols as key intermediates in pharmaceutical synthesis.
The furan ring itself is a valuable structural motif found in numerous natural products. Its presence in the building block allows for its direct incorporation into a target molecule, bypassing the need for its de novo synthesis at a later stage. The furan ring can also participate in various transformations, such as Diels-Alder reactions, further increasing the synthetic utility of the parent compound.
Precursor in Medicinal Chemistry Lead Optimization
In drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The scaffold of this compound is well-suited for this process.
The furan ring is considered a "privileged scaffold" in medicinal chemistry, as this five-membered aromatic heterocycle is a core component of many approved drugs and biologically active compounds. ijabbr.comwisdomlib.orgutripoli.edu.ly Furan derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net The furan moiety can act as a bioisosteric replacement for other aromatic rings, such as benzene (B151609) or pyridine, allowing chemists to fine-tune a molecule's properties.
The amino and alcohol groups on the propanol (B110389) backbone serve as critical handles for chemical modification. These sites allow for the attachment of various functional groups to explore the structure-activity relationship (SAR) of a lead compound. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, which share the aminopropanol (B1366323) core but lack the furan ring, were synthesized and showed potent hypolipidemic activity in rodents, demonstrating how this scaffold can be a starting point for developing new therapeutic agents. nih.gov The design of innovative small-molecule scaffolds is a key strategy in modern drug discovery, and versatile precursors like furan-containing amino alcohols are valuable starting points for building compound libraries. mdpi.comresearchgate.net
Table 8.3: Examples of Marketed Drugs Containing a Furan Scaffold This table illustrates the importance of the furan moiety in medicinal chemistry.
| Drug Name | Therapeutic Class | Note on Furan's Role |
|---|---|---|
| Ranitidine | H₂-receptor antagonist | An intermediate in its synthesis contains a furan ring. ijabbr.com |
| Nitrofurantoin | Antibiotic | The nitro-substituted furan is key to its antibacterial activity. wisdomlib.org |
| Furosemide | Diuretic | A furan-containing sulfonamide. |
| Diloxanide furoate | Amebicide | An ester of furoic acid (furan-2-carboxylic acid). ijabbr.com |
Applications in Materials Science
The presence of both an amine and a hydroxyl group makes this compound a suitable monomer for step-growth polymerization. These functional groups can react with complementary monomers, such as diacids or diacyl chlorides, to form novel polymers.
For example, reaction with a diacid like sebacic acid could lead to the formation of a poly(ester amide). Such polymers are of interest because the ester linkages can be designed to be biodegradable, while the amide bonds can impart desirable mechanical properties and thermal stability through hydrogen bonding. Research on analogous systems has shown that biodegradable and biocompatible elastomeric polymers can be synthesized from the polycondensation of an amino alcohol, a polyol, and a diacid. nih.gov
The furan moiety incorporated into the polymer backbone or as a pendant group could introduce unique properties. Heterocyclic polymers are known to have distinct mechanical, photophysical, and electrical characteristics compared to conventional polymers. rsc.org The furan ring, for instance, can undergo reversible Diels-Alder reactions, which could be exploited to create self-healing or cross-linkable materials. Additionally, the amino and hydroxyl groups can be used to functionalize existing polymer surfaces or to act as initiating sites for other types of polymerization, such as atom transfer radical polymerization (ATRP). cmu.edu
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Current synthetic routes to 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol are not extensively documented in publicly available literature. Future research should focus on developing efficient, stereoselective, and scalable synthetic pathways.
Stereoselective Synthesis: The chiral nature of the amino alcohol moiety necessitates the development of stereoselective synthetic methods to access enantiopure forms of the compound. nih.gov Traditional methods often involve protecting group manipulations, which can be inefficient. nih.gov A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations could offer a more direct route to enantiopure amino alcohols. nih.gov Another promising strategy is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which allows for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn
Catalytic Approaches: The use of catalytic methods can enhance the efficiency and sustainability of the synthesis. For instance, a direct N-alkylation of unprotected amino acids with alcohols using a homogeneous Ru catalyst represents a high-yield, atom-economic transformation with water as the only byproduct. nih.gov Furthermore, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols offers a route to chiral γ-amino alcohols. acs.org
Novel Building Blocks: Exploring novel starting materials and building blocks could lead to more efficient syntheses. The use of hydroxyoxetanyl ketones as pivotal intermediates has been demonstrated in the concise total synthesis of various 2,4-disubstituted furan-derived natural products and could be adapted for the synthesis of the target compound. rsc.org
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Stereoselective Electrocatalysis | Direct access to enantiopure forms, avoids extensive protecting groups. nih.gov | Scalability of the electrocatalytic setup. nih.gov |
| Chromium-Catalyzed Asymmetric Coupling | Modular synthesis, precise control over stereochemistry. westlake.edu.cn | Catalyst cost and sensitivity. |
| Direct N-Alkylation | High yield, atom-economic, sustainable. nih.gov | Catalyst recovery and reuse. |
| Manganese-Catalyzed Hydroamination | Access to chiral γ-amino alcohols. acs.org | Substrate scope and functional group tolerance. |
| Hydroxyoxetanyl Ketone Intermediates | Versatile building blocks for furan (B31954) synthesis. rsc.org | Availability of starting materials. |
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of the reaction mechanisms involved in the synthesis and potential biological activity of this compound is crucial for its future development.
Furan Ring Formation and Reactivity: Density functional theory (DFT) calculations and experimental studies could be employed to unravel the mechanism of furan ring formation in novel synthetic pathways. nih.gov Understanding the electron-rich nature of the furan ring is key to predicting its interactions with biomolecules. ijabbr.com The aromaticity of the furan ring contributes to the stability of the compound and may enhance its metabolic stability and bioavailability. ijabbr.com
Force-Promoted Reactions: Recent studies have shown that mechanophores built around an oxanorbornane-triazoline core can release a furan molecule through a force-promoted double retro-[4+2][3+2] cycloaddition. acs.org Investigating the mechanochemical reactivity of this compound could open up new applications in areas such as controlled release systems.
Hydrogen Bonding and Crystal Packing: The amino and hydroxyl groups of the amino alcohol moiety are capable of forming extensive hydrogen bond networks. mdpi.com Understanding the hydrogen bonding patterns and crystal packing through techniques like X-ray crystallography is essential for predicting the compound's solid-state properties and potential for polymorphism. mdpi.com
Chemoinformatic and Machine Learning Approaches for Structure-Function Prediction
Chemoinformatic and machine learning (ML) tools can significantly accelerate the discovery and development of new drugs by predicting the properties and activities of molecules. nih.govresearchparks.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of this compound and its biological activity. researchparks.org This can help in designing analogues with improved potency.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound at an early stage is crucial for its development as a potential therapeutic agent. nih.gov Web-based tools and machine learning models can be employed for this purpose. nih.gov
De Novo Drug Design: Deep learning models can be utilized for the de novo design of novel compounds with desired properties based on the scaffold of this compound. frontiersin.org
Predicting Drug Release Profiles: For potential applications in drug delivery, machine learning algorithms can be trained to predict the release kinetics of the compound from polymeric formulations. anl.gov
Exploration of New Biological Targets and Pathways (in vitro focus)
The furan scaffold is present in a wide range of biologically active compounds, suggesting that this compound may also possess interesting biological properties. ijabbr.com
Anticancer Activity: Furan derivatives have shown promising anticancer activity. mdpi.com In vitro screening of this compound against a panel of cancer cell lines could reveal its potential as an anticancer agent. mdpi.com
Antifungal Activity: L-amino alcohol derivatives have been identified as broad-spectrum antifungal agents that inhibit the enzyme CYP51. nih.gov Given its structural similarity, the antifungal potential of this compound should be investigated.
Anti-inflammatory and Antioxidant Activity: Furan derivatives have been reported to possess anti-inflammatory and antioxidant properties. mdpi.com In vitro assays can be used to evaluate the ability of the compound to scavenge free radicals and inhibit inflammatory pathways. mdpi.com
Enzyme Inhibition: The amino alcohol moiety can interact with a wide range of biological targets, including enzymes. diva-portal.org Screening the compound against various enzyme classes could lead to the discovery of novel inhibitors.
| Potential Biological Activity | Rationale | Suggested In Vitro Assays |
| Anticancer | Furan scaffold is common in anticancer compounds. mdpi.com | Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HeLa). mdpi.comnih.gov |
| Antifungal | Structural similarity to known l-amino alcohol antifungal agents. nih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus). nih.gov |
| Anti-inflammatory | Furan derivatives have shown anti-inflammatory effects. mdpi.com | Assays to measure inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins). |
| Antioxidant | Furan derivatives can possess antioxidant properties. mdpi.com | DPPH radical scavenging assay, ABTS radical cation decolorization assay. |
Design of Next-Generation Analogues for Enhanced Performance
Based on the findings from the above research avenues, the design of next-generation analogues of this compound can be pursued to enhance its performance for specific applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan ring, the linker, and the amino alcohol moiety will be crucial to establish clear SAR. nih.gov For example, introducing substituents on the furan ring or altering the stereochemistry of the amino alcohol could significantly impact biological activity.
Bioisosteric Replacement: Replacing the furan ring with other heterocycles or the amino alcohol with other functional groups can lead to analogues with improved pharmacokinetic properties or different biological activities.
Development of Chiral Ligands: Chiral amino alcohols are valuable as ligands in asymmetric catalysis. nih.gov The synthesis and evaluation of analogues of this compound as ligands for various catalytic transformations is a promising research direction. nih.gov For instance, new chiral amino alcohol ligands have been shown to be efficient in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov
Trifluoromethylated Analogues: The introduction of trifluoromethyl groups can significantly alter the electronic properties and metabolic stability of a molecule. mdpi.com The synthesis of trifluoromethylated analogues of this compound could lead to compounds with enhanced biological activity. mdpi.com
Q & A
Q. Key Considerations :
- Protect the furan ring from oxidation during synthesis (e.g., avoid strong acids/oxidizers).
- Monitor stereochemistry if chiral centers are present .
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological studies. Strategies include:
Chiral Resolution : Use chiral auxiliaries (e.g., (S)- or (R)-BINOL) during synthesis to direct stereochemistry.
Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze enantiomers.
Q. Data Analysis Example :
| Method | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|
| Chiral HPLC | >99% | 85 |
| Enzymatic Hydrolysis | 95% | 78 |
Note : Verify purity via polarimetry or NMR with chiral shift reagents .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and hydroxyl/amino protons (δ 1.5–3.5 ppm).
- IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and -NH₂ (1550–1650 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₉H₁₄N₂O₂: 190.1055).
Q. Example NMR Data :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan H | 6.8–7.2 | Multiplet |
| -CH₂OH | 3.5–3.7 | Triplet |
| -NH₂ | 1.8–2.2 | Broad singlet |
Reference : Compare with analogs in published spectra .
Advanced: How do structural modifications to the furan ring impact bioactivity?
Methodological Answer:
Modifications can alter electronic properties and binding affinity. Case studies include:
Halogenation : Adding F/Cl to the furan ring increases lipophilicity (logP ↑) and membrane permeability.
Methylation : Methyl groups at C-2/C-5 enhance steric hindrance, reducing off-target interactions.
Q. Biological Activity Comparison :
| Derivative | IC₅₀ (μM) | Target Protein Binding (ΔG, kcal/mol) |
|---|---|---|
| Parent Compound | 12.3 | -8.2 |
| 5-Fluoro-furan analog | 8.7 | -9.1 |
| 2-Methyl-furan analog | 15.4 | -7.6 |
Experimental Design : Use molecular docking (AutoDock Vina) and SAR studies to prioritize analogs .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory tract).
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, rinse with water for 15 min; if inhaled, administer oxygen and seek medical attention .
Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent oxidation.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
Purity Variability : Use LC-MS to confirm >95% purity (e.g., trace solvents may inhibit assays).
Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).
Stereochemical Variance : Test individual enantiomers separately (e.g., (R)- vs. (S)-forms).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
